molecular formula C21H23NO4 B13844410 N-Cbz-Ritalinic Acid

N-Cbz-Ritalinic Acid

Cat. No.: B13844410
M. Wt: 353.4 g/mol
InChI Key: DXXDDTAGMOECSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Cbz-Ritalinic Acid typically involves the protection of the amino group of ritalinic acid with a carbobenzyloxy (Cbz) group. This is achieved by reacting ritalinic acid with benzyl chloroformate in the presence of a base such as sodium carbonate or sodium bicarbonate to maintain the appropriate pH . The reaction is carried out in an aqueous medium, and the product is isolated by standard purification techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The scalability of the method has been demonstrated in the preparation of N-Cbz protected amino acids .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-Ritalinic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of N-Cbz-Ritalinic Acid is primarily related to its role as an intermediate in the synthesis of other compounds. It does not have significant pharmacological activity on its own. its derivatives, such as methylphenidate, act as norepinephrine and dopamine reuptake inhibitors, increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

2-phenyl-2-(1-phenylmethoxycarbonylpiperidin-2-yl)acetic acid

InChI

InChI=1S/C21H23NO4/c23-20(24)19(17-11-5-2-6-12-17)18-13-7-8-14-22(18)21(25)26-15-16-9-3-1-4-10-16/h1-6,9-12,18-19H,7-8,13-15H2,(H,23,24)

InChI Key

DXXDDTAGMOECSU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(C2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.